molecular formula C20H19NO5 B6525160 ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate CAS No. 929389-43-5

ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate

Cat. No.: B6525160
CAS No.: 929389-43-5
M. Wt: 353.4 g/mol
InChI Key: YPBDLYKMHRNYAV-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a methoxy group, and an amido group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Amidation Reaction: The amido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an ester or acid chloride) to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Ethyl 2-(5-methoxy-2-methyl-1-benzofuran-3-amido)benzoate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate: Similar structure but lacks the amido group.

    5-Methoxy-2-methylbenzofuran: Lacks the ethyl ester and amido groups.

    2-Methyl-3-ethoxycarbonyl-5-methoxybenzofuran: Similar structure but different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(5-methoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-4-25-20(23)14-7-5-6-8-16(14)21-19(22)18-12(2)26-17-10-9-13(24-3)11-15(17)18/h5-11H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBDLYKMHRNYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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